molecular formula C6H6BrNO B044659 3-Bromo-4-methoxypyridine CAS No. 82257-09-8

3-Bromo-4-methoxypyridine

Cat. No. B044659
CAS RN: 82257-09-8
M. Wt: 188.02 g/mol
InChI Key: DSFJKFHIMBVWAV-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine is a chemical compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and organic molecules. Its synthesis, molecular structure, chemical reactions, and properties are of significant interest to researchers and chemists in the field of medicinal and organic chemistry.

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxypyridine and its derivatives involves multiple steps, including bromination, methoxylation, and substitution reactions. A practical precursor for 2,3-pyridyne, 3-Bromo-2-chloro-4-methoxypyridine, has been developed, demonstrating its role in generating substituted 2,3-pyridynes which react regioselectively with furans (Walters, Carter, & Banerjee, 1992).

Molecular Structure Analysis

Structural analysis through X-ray crystallography and density functional theory (DFT) studies provides insights into the molecular configuration and vibrational spectra of bromopyridine derivatives. For instance, a study on the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile helps in understanding the placement of methoxy and bromo groups in the molecule (Yokoyama, Ohashi, Umemura, & Yoshimura, 1998).

Chemical Reactions and Properties

The chemical reactivity of brominated pyridines, including 3-Bromo-4-methoxypyridine, is critical for further functionalization and application in synthesis. The directive influence of the N-oxide group during nitration and the reactivity of bromine atoms in these compounds are notable examples of their chemical behavior (Hertog, Ammers, & Schukking, 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are essential for the characterization and application of 3-Bromo-4-methoxypyridine. Studies on the crystal structures and thermal properties of lanthanide complexes with bromo-methoxybenzoates reveal detailed insights into the molecular arrangement and stability of such compounds (Zhao, Ren, & Zhang, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors, vibrational spectra, and electron distribution, provide a deeper understanding of 3-Bromo-4-methoxypyridine's behavior in various chemical reactions. DFT studies on bromo-derivatives offer comparative insights into their reactivity and potential applications (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).

Scientific Research Applications

Summary of the Application

“3-Bromo-4-methoxypyridine” is used as an intermediate in the synthesis of various pharmaceutical compounds and organic substances . An intermediate is a substance produced during the reaction, which further reacts to produce the desired product.

Methods of Application or Experimental Procedures

  • Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of various pharmaceutical compounds .

  • Organic Synthesis : It is used in the synthesis of various organic compounds .

  • Organic Electronics : Derivatives of “3-Bromo-4-methoxypyridine” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.

  • Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of various pharmaceutical compounds .

  • Organic Synthesis : It is used in the synthesis of various organic compounds .

  • Organic Electronics : Derivatives of “3-Bromo-4-methoxypyridine” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.

Safety And Hazards

3-Bromo-4-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-bromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJKFHIMBVWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349078
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxypyridine

CAS RN

82257-09-8
Record name 3-bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-4-fluoropyridine (253 mg, 1.44 mmol) was suspended in a solution of sodium methoxide in methanol (3.0 mL, 4.6 M, 14 mmol) at ambient temperature, the mixture stirred for 3 days, and then poured into aqueous citric acid (1M) and extracted twice into dichloromethane. The combined organic phases were washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered and concentrated in vacuo to afford a yellow oil (108 mg, 40%) that was used without further purification. LCMS: M+H+=188 & 190.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AS Manoso, C Ahn, A Soheili, CJ Handy… - The Journal of …, 2004 - ACS Publications
… In an effort to increase the nucleophilicity of the pyridine metalloid, silylation of 3-bromo-4-methoxypyridine (entry 15) was attempted with dramatic results. The desired monopyridinyl …
Number of citations: 117 pubs.acs.org
G González, JL García-Ruano - researchgate.net
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 0 www.researchgate.net
A Chadwick - 2007 - search.proquest.com
Approaches toward the Variolins were investigated. Our approach was based around production of the key intermediate N-3 pyridyluracil (125). Previous work in our group by JP Meigh …
Number of citations: 0 search.proquest.com
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
M Tiecco, M Tingoli, L Testaferri, D Bartoli, D Chianelli - Tetrahedron, 1989 - Elsevier
… same method for the homo coupling of the 2-bromo-3-fluoro-4methoxypyridineq and for the mixed coupling of 2-iodo-3-methoxypyridine with the 3-bromo-4-methoxypyridine. 5 very …
Number of citations: 23 www.sciencedirect.com
L Eggers, W Grahn - Synthesis, 1996 - thieme-connect.com
… Repeating this experiment in methanol (Scheme 2, Method E) gave 3-bromo-4-methoxypyridine 1-oxide (Se) according to similar findings of Johnson6 and no trace of the desired …
Number of citations: 20 www.thieme-connect.com
TT Denton, P Srivastava, Z Xia, G Chen… - Journal of medicinal …, 2018 - ACS Publications
… 1.5 mL), and the tube was purged with argon (g) , stirred at ambient temperature for 10 min, followed by the addition of a solution of 3-bromo-4-methoxypyridine (257. mg, 1.37 mmol). …
Number of citations: 13 pubs.acs.org
AS Manoso - 2004 - search.proquest.com
… Mixed results were obtained with heteroaromatic substrates: 3-bromothiophene, 3-bromo-4-methoxypyridine, 5-bromoindole, and N-methyl-5-bromoindole all underwent silylation in …
Number of citations: 4 search.proquest.com
S Youssif - Arkivoc, 2001 - arkat-usa.org
This review describes the synthesis and reactions of pyridine N-oxides within the last ten years. The first part surveys the different synthetic methods which include ring transformation, …
Number of citations: 133 www.arkat-usa.org
M Jatczak - 2014 - biblio.ugent.be
The author and the promoter give the authorization to consult and to copy parts of this work for personal use only. Every other use is subject to the copyright laws. Permission to …
Number of citations: 3 biblio.ugent.be

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